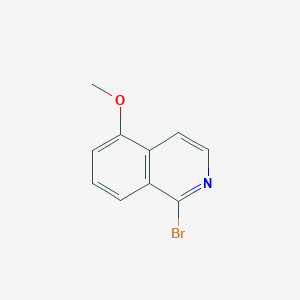

2-Phenoxypropanal

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

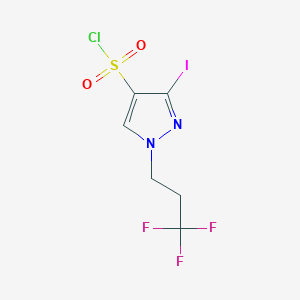

2-Phenoxypropanol is a chemical compound with the molecular formula C9H12O2 . It has an average mass of 152.190 Da and a monoisotopic mass of 152.083725 Da .

Synthesis Analysis

The synthesis of 2-phenoxyethanol (a similar compound) has been investigated using Na-mordenite catalysts as an alternative to the industrial process using ethylene oxide and homogeneous basic conditions . The reaction between phenol and ethylene carbonate was used in this solventless and heterogeneously catalyzed synthesis .Molecular Structure Analysis

The molecular structure of 2-Phenoxypropanol consists of 9 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms . The compound has a density of 1.1±0.1 g/cm3, a boiling point of 244.0±0.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C .Physical And Chemical Properties Analysis

2-Phenoxypropanol has a density of 1.1±0.1 g/cm3, a boiling point of 244.0±0.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It also has an enthalpy of vaporization of 50.8±3.0 kJ/mol and a flash point of 104.4±14.1 °C .Applications De Recherche Scientifique

Role in Plant Stress Response : Phenolic compounds, including those related to 2-Phenoxypropanal, play crucial roles in plant physiological processes. They are produced under both optimal and suboptimal conditions, contributing significantly to the plant's response to environmental stressors. The activation of the phenylpropanoid biosynthetic pathway under stress conditions like drought and salinity results in the accumulation of phenolic compounds, which help plants cope with these constraints (Sharma et al., 2019).

Removal of Environmental Contaminants : Modified montmorillonites using hydroxyl-containing compounds have been studied for their efficiency in removing environmental contaminants like phenol and catechol from aqueous solutions. This research demonstrates the potential application of 2-Phenoxypropanal derivatives in environmental remediation (Liu et al., 2014).

Pharmaceutical Applications : The synthesis and study of 1-indol-1-yl-3-phenoxypropan-2-one inhibitors, related to 2-Phenoxypropanal, have revealed significant activity against cytosolic phospholipase A2alpha. These compounds are potential candidates for pharmaceutical applications, particularly in targeting specific enzymes (Ludwig et al., 2006).

Corrosion Inhibition : Schiff base compounds containing oxygen, nitrogen, and sulfur donors, related to the structure of 2-Phenoxypropanal, have been investigated for their effectiveness as corrosion inhibitors. Such compounds exhibit significant inhibitory properties for mild steel in acidic solutions, indicating their potential use in protecting metals from corrosion (Leçe et al., 2008).

Thermal Gas-phase Elimination Studies : The study of 2-Phenoxypropanoic acid and its derivatives at high temperatures has provided insights into the kinetics and mechanisms of thermal gas-phase elimination reactions. These findings have implications for understanding the behavior of such compounds under extreme conditions (Al-Awadi et al., 2000).

Nonlinear Optical Properties : A novel bichromophore comprising a readily hyperpolarisable chromophore with 3-phenoxypropane-1, 2-diol has been developed, showing enhanced nonlinear optical properties. This research has implications for the design and synthesis of multi-chromophoric dendrimers with large macroscopic optical nonlinearity (Gao et al., 2010).

Propriétés

IUPAC Name |

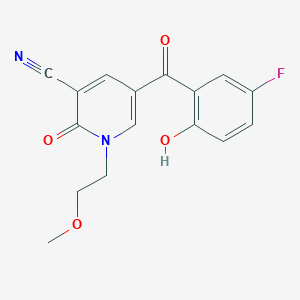

2-phenoxypropanal |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-8(7-10)11-9-5-3-2-4-6-9/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIYQCLDTSROCTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=O)OC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenoxypropanal | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8,8-Dimethyl-4-oxo-6,7-dihydro-5H-furo[3,2-c]azepine-2-carboxylic acid](/img/structure/B2701228.png)

![spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B2701232.png)

![2-[(3-Chloro-4-methoxyphenyl)amino]-2-oxoethyl 4-tert-butylbenzoate](/img/structure/B2701235.png)

![N-(4-methoxyphenyl)-2-((3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2701238.png)

![Tert-butyl 4-amino-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B2701243.png)

![N-[3-(4-bromophenyl)-4-oxo-4H-thiochromen-2-yl]furan-2-carboxamide](/img/structure/B2701245.png)